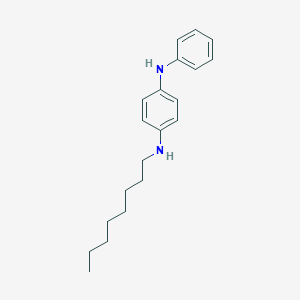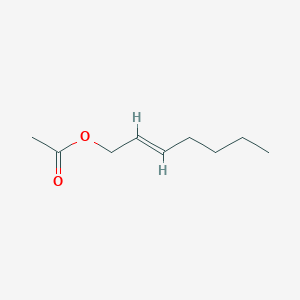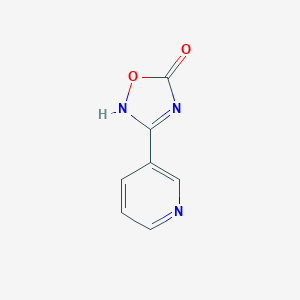
2,2,3,4-Tetramethylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4-Tetramethylcyclobutan-1-one, also known as TMCB, is a cyclic ketone compound that has gained significant attention in the scientific community due to its unique properties and potential applications. In
Mechanism of Action
The mechanism of action of 2,2,3,4-Tetramethylcyclobutan-1-one is not well understood, but it is believed to act as a Lewis acid catalyst in various chemical reactions. 2,2,3,4-Tetramethylcyclobutan-1-one has been shown to catalyze the Diels-Alder reaction between cyclopentadiene and various dienophiles, as well as the Friedel-Crafts alkylation of various aromatic compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,2,3,4-Tetramethylcyclobutan-1-one. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2,3,4-Tetramethylcyclobutan-1-one is its high reactivity and selectivity in various chemical reactions. Additionally, 2,2,3,4-Tetramethylcyclobutan-1-one is relatively easy to synthesize and has a long shelf life. However, one limitation of 2,2,3,4-Tetramethylcyclobutan-1-one is its high cost compared to other commonly used reagents.
Future Directions
There are several future directions for the study of 2,2,3,4-Tetramethylcyclobutan-1-one. One area of interest is the development of new synthetic methods for 2,2,3,4-Tetramethylcyclobutan-1-one that are more efficient and cost-effective. Additionally, the use of 2,2,3,4-Tetramethylcyclobutan-1-one as a chiral building block in the synthesis of novel natural products and pharmaceuticals is an area of ongoing research. Finally, the use of 2,2,3,4-Tetramethylcyclobutan-1-one as a catalyst in various chemical reactions and the development of new catalytic systems based on 2,2,3,4-Tetramethylcyclobutan-1-one is an area of interest for researchers.
Synthesis Methods
2,2,3,4-Tetramethylcyclobutan-1-one can be synthesized through a variety of methods, including the reaction of 2-butanone with trimethylaluminum in the presence of titanium tetrachloride, or the reaction of cyclobutanone with methylmagnesium bromide followed by dehydration. Additionally, 2,2,3,4-Tetramethylcyclobutan-1-one can also be synthesized through the oxidation of 2,2,3,4-tetramethylcyclobutanol with chromium trioxide.
Scientific Research Applications
2,2,3,4-Tetramethylcyclobutan-1-one has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and pharmaceuticals. 2,2,3,4-Tetramethylcyclobutan-1-one has been used as a chiral building block in the synthesis of various natural products, such as the antibiotic (-)-spirofungin A. 2,2,3,4-Tetramethylcyclobutan-1-one has also been used as a monomer in the synthesis of novel polymers with unique properties, such as high thermal stability and good solubility in organic solvents. In the pharmaceutical industry, 2,2,3,4-Tetramethylcyclobutan-1-one has been studied for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs.
properties
CAS RN |
1193-34-6 |
|---|---|
Product Name |
2,2,3,4-Tetramethylcyclobutan-1-one |
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
2,2,3,4-tetramethylcyclobutan-1-one |
InChI |
InChI=1S/C8H14O/c1-5-6(2)8(3,4)7(5)9/h5-6H,1-4H3 |
InChI Key |
PVXWXVPUCQYBGD-UHFFFAOYSA-N |
SMILES |
CC1C(C(C1=O)(C)C)C |
Canonical SMILES |
CC1C(C(C1=O)(C)C)C |
synonyms |
2,2,3,4-Tetramethyl-1-cyclobutanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




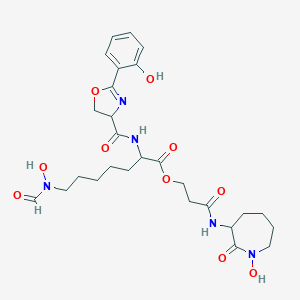
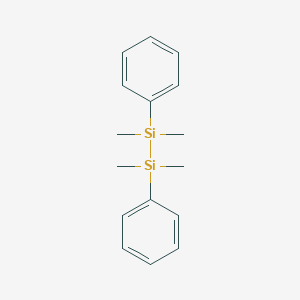



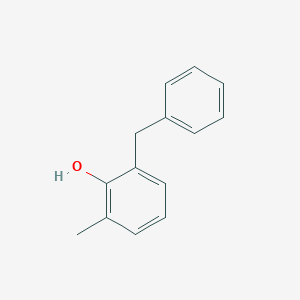
![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)
